
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an allyloxy group, a hydroxypropyl group, and a sulphate group, making it a versatile chemical with significant potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate typically involves the reaction of allyl alcohol with epichlorohydrin to form 3-(allyloxy)-2-hydroxypropyl chloride. This intermediate is then reacted with ammonium sulphate under controlled conditions to yield the desired compound. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization or other separation techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphate group to sulfide or other reduced forms.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals due to its surface-active properties.
Mécanisme D'action
The mechanism of action of Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can interact with various molecular targets, including enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride, cetyltrimethylammonium bromide, and dodecyltrimethylammonium chloride. These compounds share structural similarities and exhibit comparable properties.
Uniqueness
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its allyloxy and hydroxypropyl groups provide additional reactivity and versatility compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
93941-86-7 |
|---|---|
Formule moléculaire |
C6H15NO6S |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
azane;(2-hydroxy-3-prop-2-enoxypropyl) hydrogen sulfate |
InChI |
InChI=1S/C6H12O6S.H3N/c1-2-3-11-4-6(7)5-12-13(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);1H3 |
Clé InChI |
AHIGSTYXGQJIQN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(COS(=O)(=O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

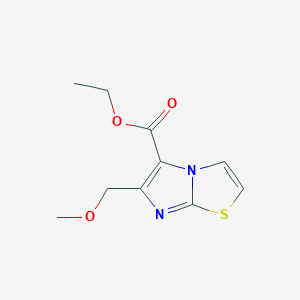
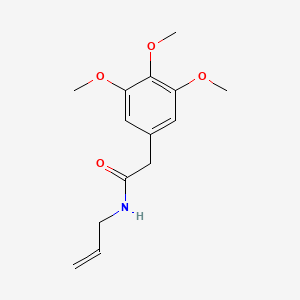
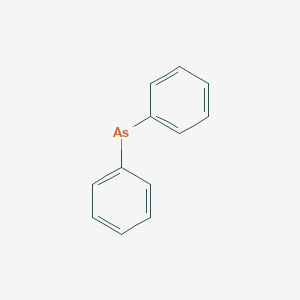

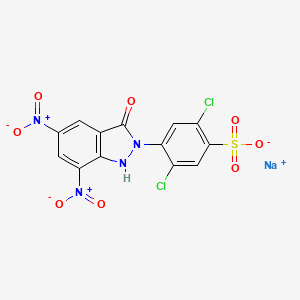
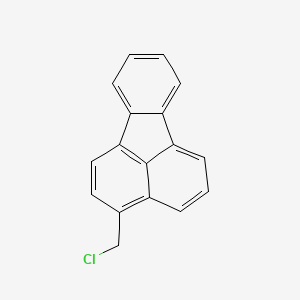
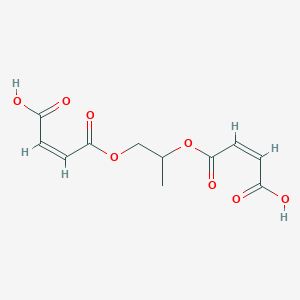
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
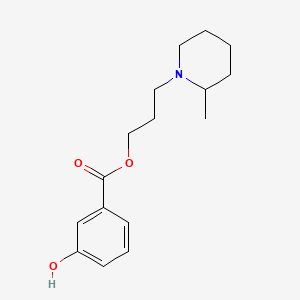
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
